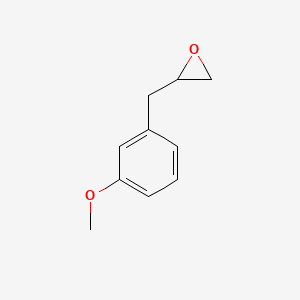

2-(3-Methoxybenzyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

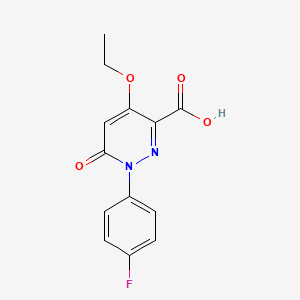

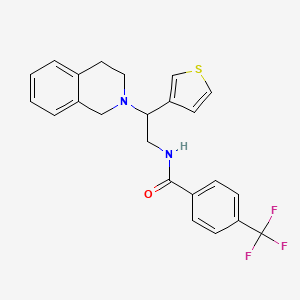

2-(3-Methoxybenzyl)oxirane is a chemical compound with the molecular formula C10H12O2 . It is also known by its CAS number CB7828063 .

Synthesis Analysis

The synthesis of 2-(3-Methoxybenzyl)oxirane involves chemical transformations of the double bond to hydroxyether derivatives in a controlled manner . Two derivatives, 2-(4-ethyl-3-methoxybenzyl)oxirane and 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol, were synthesized from methyl eugenol . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Molecular Structure Analysis

The molecular structure of 2-(3-Methoxybenzyl)oxirane is characterized by the presence of an oxirane (epoxy) functional group . The C-C bond length is intermediate between that of a normal C-C bond and a C=C bond . The H-C-H bond angle is intermediate between the tetrahedral and trigonal configuration .Chemical Reactions Analysis

Oxiranes, including 2-(3-Methoxybenzyl)oxirane, are known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methoxybenzyl)oxirane include its molecular formula (C10H12O2), molecular weight (164.20108), and its density .Mecanismo De Acción

The mechanism of action for the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-9-4-2-3-8(5-9)6-10-7-12-10/h2-5,10H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRCLNOOFJHRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxybenzyl)oxirane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397702.png)

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)